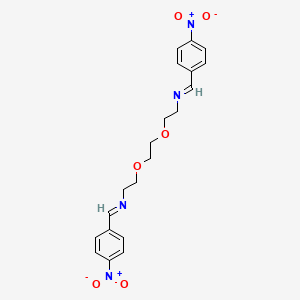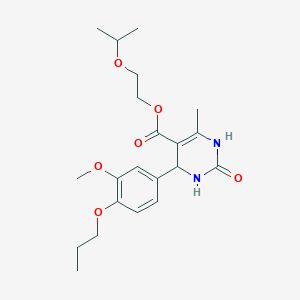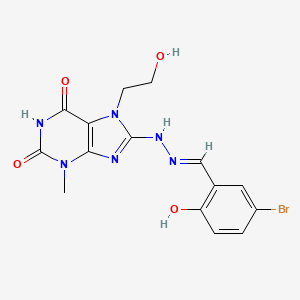![molecular formula C24H23NO3 B11683003 ethyl 1-(2,4-dimethylphenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11683003.png)
ethyl 1-(2,4-dimethylphenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(2,4-dimethylphenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . This compound is characterized by its unique structure, which includes an indole core fused with various functional groups, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2,4-dimethylphenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate typically involves multiple steps, starting with the construction of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of catalysts, such as palladium in Suzuki-Miyaura coupling reactions, to facilitate the formation of carbon-carbon bonds . Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(2,4-dimethylphenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: LiAlH4 in dry ether.
Substitution: Nitration using HNO3 and H2SO4, halogenation using Br2 in CCl4.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Ethyl 1-(2,4-dimethylphenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ethyl 1-(2,4-dimethylphenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate involves its interaction with various molecular targets. The indole core can interact with enzymes and receptors through hydrogen bonding and π-π interactions, affecting their activity . The hydroxy and ester groups can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets . These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Ethyl 1-(2,4-dimethylphenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate can be compared with other indole derivatives, such as:
Ethyl indole-2-carboxylate: Similar in structure but lacks the 2,4-dimethylphenyl and hydroxy groups.
Ethyl 3-methyl-1H-indole-2-carboxylate: Similar but has a methyl group at a different position.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity .
Propiedades
Fórmula molecular |
C24H23NO3 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
ethyl 1-(2,4-dimethylphenyl)-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C24H23NO3/c1-5-28-24(27)22-16(4)25(20-11-10-14(2)12-15(20)3)23-18-9-7-6-8-17(18)21(26)13-19(22)23/h6-13,26H,5H2,1-4H3 |
Clave InChI |
UECJKDNQJUNIOX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)C4=C(C=C(C=C4)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(4-bromophenyl)sulfonyl]-N-(4-hydroxy-3,5-dimethylphenyl)benzenecarboximidamide](/img/structure/B11682940.png)
![N-benzyl-3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11682941.png)
![7-[(2-hydroxyethyl)amino]-3-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B11682956.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11682960.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682961.png)

![(5E)-1-acetyl-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11682970.png)
![(5Z)-5-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682977.png)
![[(5E)-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11682984.png)
![3,5-Dimethyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11683008.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11683009.png)
![[(5E)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11683010.png)
